Galanthamine methiodide

Descripción general

Descripción

Galanthamine is an alkaloid used in the treatment of Alzheimer's disease, primarily isolated from plants like daffodil, snowdrop, and summer snowflake . It is known for its ability to inhibit acetylcholinesterase activity, which is beneficial in managing Alzheimer's symptoms . The compound has also been used in anaesthetics to reverse neuromuscular paralysis .

Synthesis Analysis

Several approaches have been developed for the synthesis of galanthamine. One method involves an enantioselective synthesis starting from isovanillin, using a Mitsunobu reaction, enyne ring-closing metathesis, Heck, and N-alkylation reactions to form the tetracyclic ring system . Another approach for the total synthesis of galanthamine utilizes a semipinacol rearrangement/desilyation/cyclization and Saegusa-Ito oxidation . Biomimetic synthesis strategies have also been employed, such as an intramolecular anodic aryl-phenol coupling and PIFA-mediated oxidative phenol coupling . Additionally, a novel synthesis involving the de novo construction of the aromatic C-ring has been reported .

Molecular Structure Analysis

The structural features of galanthamine have been extensively studied. It has been found that galanthamine exists as a mixture of axial and equatorial N-methyl isomers, with the tetrahydroazepine ring adopting a chair conformation . The molecule is characterized by its rigid structure, which is consistent in both the gas phase and the solid state .

Chemical Reactions Analysis

Galanthamine's chemical reactivity has been explored in the context of its synthesis. The molecule's rigid polycyclic core allows for a variety of chemical transformations, including oxidative phenol coupling and cyclization reactions . The synthesis of deuterium-labelled galanthamine also demonstrates the compound's amenability to selective demethylations and reductive aminations10.

Physical and Chemical Properties Analysis

The physical and chemical properties of galanthamine are influenced by its rigid molecular structure. The molecule's conformational preferences, such as the orientation of the N-methyl substituent and the hydroxyl and methoxy groups, have been elucidated through crystallographic database analysis and computational investigations . These structural characteristics are crucial for its biological activity and its interaction with acetylcholinesterase .

Aplicaciones Científicas De Investigación

1. Biosynthesis and Genetic Research

Galanthamine, primarily isolated from plants like Narcissus spp. and Galanthus spp., has been the focus of genetic research to understand its biosynthesis. A study by (Kilgore et al., 2014) identified a gene involved in the biosynthetic pathway of galanthamine, which is crucial for developing synthetic biology platforms for botanical medicines.

2. Analytical Methods for Quantification

Advancements in analytical methods, such as GC-MS, have been developed to quantify galanthamine in various plant sources, as reported by (Berkov et al., 2011). This method is essential for quality control in the pharmaceutical industry.

3. Ethnopharmacological History

The historical development and ethnopharmacological aspects of galanthamine, from its initial use in Eastern European countries to its modern application in Alzheimer's disease treatment, have been reviewed by (Heinrich & Teoh, 2004).

4. Pharmaceutical Formulation Analysis

Capillary zone electrophoretic methods have been explored for the rapid and sensitive determination of galanthamine in plant and pharmaceuticals, as investigated by (Şanlı et al., 2016). This is critical for ensuring the quality of galanthamine in various formulations.

5. In Vitro Cultures for Alkaloid Production

Research by (Diop et al., 2007) has explored alternative methods like in vitro cultures of Leucojum aestivum L. for producing galanthamine, addressing the limitations of natural plant production.

6. Enzyme Activity and Gene Characterization

The study of enzyme activity and gene characterization, crucial for understanding galanthamine biosynthesis, has been conducted by researchers like (Wang et al., 2019).

7. Influence of Environmental Factors on Biosynthesis

The effect of environmental factors, like nitrogen application, on the physiological and proteomic properties influencing galanthamine biosynthesis in plants, was analyzed by (Ru et al., 2012).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(12S,14R)-9-methoxy-4,4-dimethyl-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24NO3.HI/c1-19(2)9-8-18-7-6-13(20)10-15(18)22-17-14(21-3)5-4-12(11-19)16(17)18;/h4-7,13,15,20H,8-11H2,1-3H3;1H/q+1;/p-1/t13-,15-,18?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGQUXEGIISTLGG-PFYMQUAWSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959684 | |

| Record name | 6-Hydroxy-3-methoxy-11,11-dimethyl-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-11-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Galanthamine methiodide | |

CAS RN |

3891-74-5 | |

| Record name | Galanthamine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-3-methoxy-11,11-dimethyl-5,6,9,10,11,12-hexahydro-4aH-[1]benzofuro[3a,3,2-ef][2]benzazepin-11-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

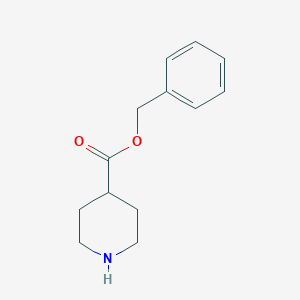

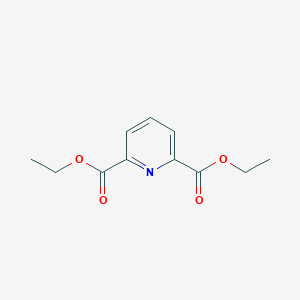

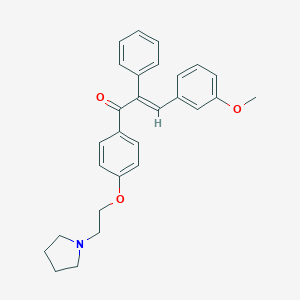

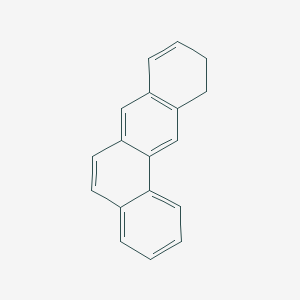

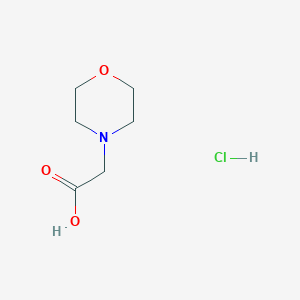

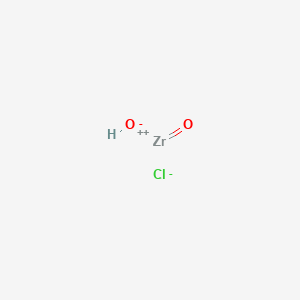

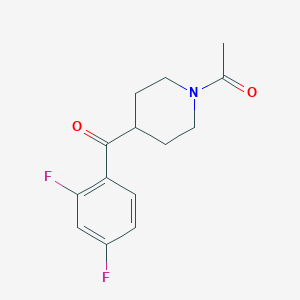

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B104644.png)

![[1-acetyl-4-tert-butyl-3,6-bis(tert-butylsulfanyl)-3,6-dihydro-2H-pyridin-2-yl] acetate](/img/structure/B104646.png)

![8,9,10,11-Tetrahydrobenzo[a]anthracen-8-ol](/img/structure/B104666.png)

![8-Ethyl-10-isopropyl-4,5,6,7-tetrahydroazepino[3,2,1-hi]indole](/img/structure/B104667.png)